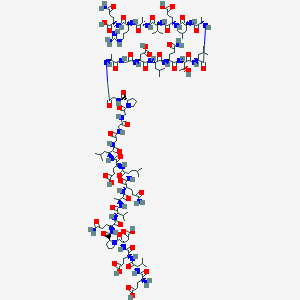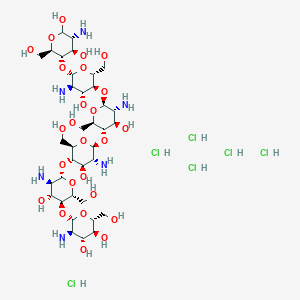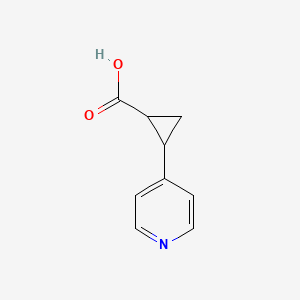
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid, also known as PCCA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Research demonstrates the use of cyclopropanecarboxylic acid derivatives, similar in structure to 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid, in the synthesis of bioactive compounds. Tian et al. (2009) explored the synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, showing that certain derivatives exhibit significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Characterization of Derivatives
Derivatives of imidazo[1,2-a]pyridine carboxylic acid, structurally related to this compound, have been synthesized and characterized by Du Hui-r (2014). These compounds are important for understanding the chemical properties and potential applications of related cyclopropane carboxylic acids (Du Hui-r, 2014).
Asymmetric Catalytic Cyclopropanation
Nishiyama et al. (1995) described the use of chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes in asymmetric catalytic cyclopropanation of olefins. These findings are relevant for the synthesis of cyclopropane carboxylic acid derivatives and their application in stereoselective synthesis (Nishiyama, Itoh, Sugawara, Matsumoto, Aoki, & Itoh, 1995).
Synthesis of Spiro and Fused Ring Compounds
Yong et al. (2007) investigated the synthesis of spiro and fused ring compounds involving cyclopropanecarboxylic acid, highlighting the versatility of these compounds in complex chemical syntheses (Yong, Ung, Pyne, Skelton, & White, 2007).
One-Pot Synthesis of Pyridin-2(1H)-ones
Pan et al. (2007) developed an efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones using 1-acetyl,1-carbamoyl cyclopropanes, demonstrating an innovative approach to synthesizing pyridine derivatives (Pan, Dong, Wang, Zhang, Wu, Xiang, & Liu, 2007).
Effect of Substituents on Cyclopropanation Reaction
Kojima et al. (2006) explored how substituents on the pyridine ring affect the diastereoselective cyclopropanation reaction. This research provides insights into the reactivity of compounds like this compound (Kojima, Fujitomo, Itoh, Hiroike, Murakami, & Ohkata, 2006).
Mecanismo De Acción
Target of Action
The primary target of 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid is the enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . This enzyme is consistently upregulated across multiple cancer types and is central to the metabolic rewiring of cancer cells .
Mode of Action
The compound interacts with its target, PYCR1, by blocking both the P5C substrate pocket and the NAD(P)H binding site . This dual blocking action is novel compared to existing proline analog inhibitors .
Biochemical Pathways
The inhibition of PYCR1 affects the proline biosynthetic pathway . By blocking the P5C substrate pocket and the NAD(P)H binding site, the compound disrupts the normal function of PYCR1, leading to downstream effects on proline synthesis .
Result of Action
The result of the compound’s action is the inhibition of PYCR1 . Four hits showed inhibition of PYCR1 in kinetic assays, and one has a lower apparent IC50 than the current best proline analog inhibitor . This inhibition disrupts the proline biosynthetic pathway, potentially affecting the growth and proliferation of cancer cells .
Análisis Bioquímico
Biochemical Properties
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme Δ1-pyrroline-5-carboxylate reductase 1 (PYCR1), which is involved in proline biosynthesis. This compound inhibits PYCR1 by blocking both the P5C substrate pocket and the NAD(P)H binding site . Such inhibition can affect the metabolic pathways that rely on proline, thereby influencing cellular functions.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PYCR1, this compound disrupts proline biosynthesis, which is crucial for protein synthesis and cellular stress responses. This disruption can lead to altered gene expression and changes in cell signaling pathways, ultimately affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of PYCR1, it prevents the enzyme from catalyzing the reduction of Δ1-pyrroline-5-carboxylate to proline. This binding interaction is facilitated by the cyclopropane ring and pyridine moiety, which fit into the enzyme’s active site and block substrate access . Additionally, this compound may influence other enzymes and proteins involved in related metabolic pathways, further amplifying its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of PYCR1, resulting in prolonged disruption of proline biosynthesis and associated cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively inhibit PYCR1 without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range is required to achieve optimal enzyme inhibition without adverse effects. These findings highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to proline biosynthesis. By inhibiting PYCR1, this compound disrupts the conversion of Δ1-pyrroline-5-carboxylate to proline, leading to altered metabolic flux and changes in metabolite levels . This disruption can affect various cellular processes, including protein synthesis, stress responses, and energy metabolism. Additionally, this compound may interact with other enzymes and cofactors involved in related pathways, further influencing metabolic outcomes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its chemical properties, including its ability to interact with cellular membranes and binding proteins. These interactions determine the compound’s bioavailability and efficacy in exerting its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with PYCR1 occurs in the mitochondria, where proline biosynthesis takes place. The subcellular localization of this compound ensures its effective inhibition of target enzymes and modulation of related biochemical pathways.
Propiedades
IUPAC Name |
2-pyridin-4-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOFMIZNXREQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265650 | |
| Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
484654-49-1 | |
| Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484654-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




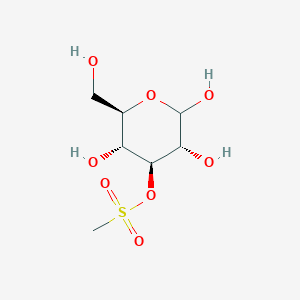
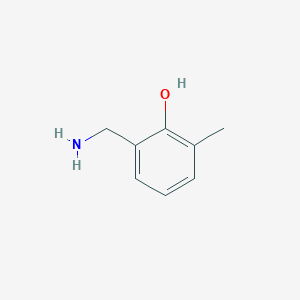
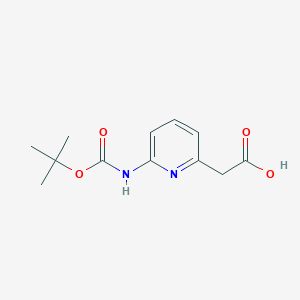
![butyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B3028945.png)

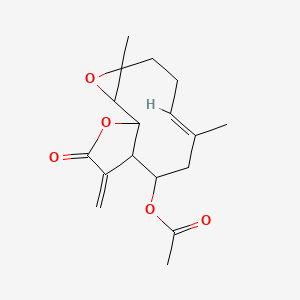
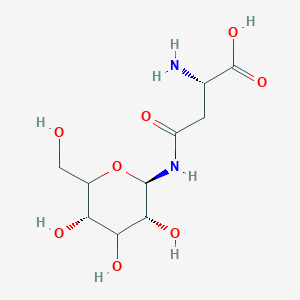
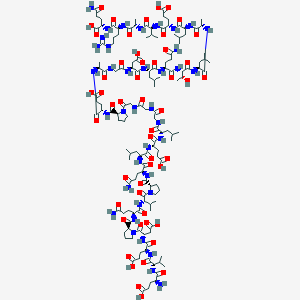
![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine, dichloromethane adduct](/img/structure/B3028954.png)
